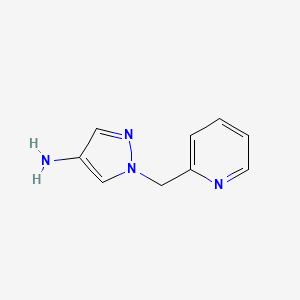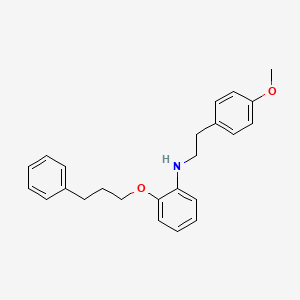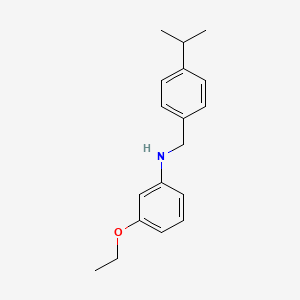
1-(pyridin-2-ylmethyl)-1H-pyrazol-4-amine
Vue d'ensemble
Description
1-(Pyridin-2-ylmethyl)-1H-pyrazol-4-amine (abbreviated as PPMP) is a synthetic compound that has been used for a variety of scientific research applications. It has been studied for its potential as a drug target and for its biochemical and physiological effects.
Applications De Recherche Scientifique
1-(pyridin-2-ylmethyl)-1H-pyrazol-4-amine has been studied for its potential as a drug target. In particular, it has been studied for its ability to inhibit the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammatory responses. In addition, this compound has been studied for its ability to inhibit the enzyme acetylcholinesterase (AChE), which is involved in the regulation of neurotransmitter levels.
Mécanisme D'action
Target of Action
Compounds with similar structures, such as pyrrolopyrazine derivatives, have exhibited various biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It is known that similar compounds interact with their targets through various mechanisms, such as inhibition or activation of enzymes, modulation of ion channels, or interaction with receptors .
Biochemical Pathways
Based on the biological activities of similar compounds, it can be inferred that this compound may affect a variety of biochemical pathways related to its targets .
Pharmacokinetics
The physicochemical parameters of similar compounds suggest that they may have good bioavailability .
Result of Action
Similar compounds have shown a variety of effects, such as inhibition of cell proliferation, induction of apoptosis, and modulation of immune response .
Action Environment
It is known that factors such as ph, temperature, and the presence of other substances can affect the action of similar compounds .
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 1-(pyridin-2-ylmethyl)-1H-pyrazol-4-amine in lab experiments is its ability to inhibit both PDE4 and AChE. This makes it a useful tool for studying the effects of inflammatory responses and neurotransmitter levels. However, this compound has been shown to be toxic at high concentrations, so it should be used with caution in lab experiments.
Orientations Futures
There are many potential future directions for 1-(pyridin-2-ylmethyl)-1H-pyrazol-4-amine research. These include further study of its potential as a drug target, its mechanism of action, and its biochemical and physiological effects. In addition, further research is needed to investigate the potential for this compound to be used in the treatment of inflammatory diseases and neurological disorders. Finally, further research is needed to investigate the potential for this compound to be used as a tool for studying the effects of environmental pollutants on human health.
Analyse Biochimique
Biochemical Properties
1-(pyridin-2-ylmethyl)-1H-pyrazol-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with certain kinases, potentially inhibiting their activity and thus affecting downstream signaling pathways. The nature of these interactions often involves binding to the active site of the enzyme, leading to competitive inhibition. Additionally, this compound may form hydrogen bonds and hydrophobic interactions with amino acid residues in the enzyme’s active site .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis. By modulating the activity of specific kinases, this compound can alter gene expression patterns, leading to changes in cellular metabolism and function. For example, in cancer cells, this compound may induce apoptosis by activating pro-apoptotic pathways and inhibiting survival signals .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of target enzymes, leading to inhibition or activation depending on the enzyme’s role. This binding often involves interactions such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins, thereby altering the expression of genes involved in critical cellular processes .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for its effectiveness. Over time, this compound may undergo degradation, leading to a decrease in its activity. Studies have shown that its stability can be influenced by factors such as temperature, pH, and the presence of other chemicals. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with prolonged exposure leading to sustained changes in cell signaling and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation. At higher doses, toxic or adverse effects may occur, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism and clearance from the body. These interactions can affect metabolic flux and the levels of various metabolites. Additionally, this compound may influence the activity of other metabolic enzymes, leading to changes in the overall metabolic profile of cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. For instance, it may be actively transported into cells via specific membrane transporters, and once inside, it can bind to intracellular proteins that facilitate its distribution to target sites .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. Its localization can influence its interactions with other biomolecules and its overall biochemical activity .
Propriétés
IUPAC Name |
1-(pyridin-2-ylmethyl)pyrazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c10-8-5-12-13(6-8)7-9-3-1-2-4-11-9/h1-6H,7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJOQYXKEWRHHOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN2C=C(C=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1152940-05-0 | |
| Record name | 1-(pyridin-2-ylmethyl)-1H-pyrazol-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(2-Chlorophenoxy)ethyl]-3-methoxy-1-propanamine](/img/structure/B1385630.png)
![4-[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B1385631.png)

![3-Ethoxy-N-[2-(4-ethylphenoxy)ethyl]aniline](/img/structure/B1385633.png)
![N-[2-(3,5-Dimethylphenoxy)ethyl]-4-(3-phenylpropoxy)aniline](/img/structure/B1385635.png)
![N-[2-(3,5-Dimethylphenoxy)ethyl]-2-(2-phenoxyethoxy)aniline](/img/structure/B1385637.png)



![N-[4-(2,4-Dichlorophenoxy)butyl]-3-ethoxyaniline](/img/structure/B1385644.png)
![N-[3-(Isopentyloxy)phenyl]-N-{2-[4-(tert-pentyl)-phenoxy]ethyl}amine](/img/structure/B1385646.png)

![N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-3-(2-phenoxyethoxy)aniline](/img/structure/B1385648.png)
